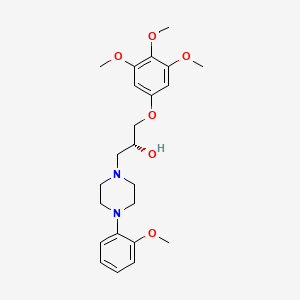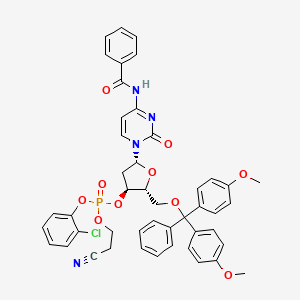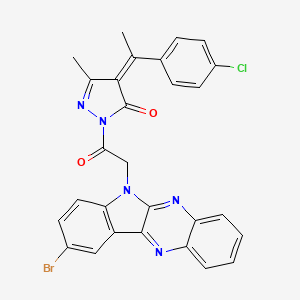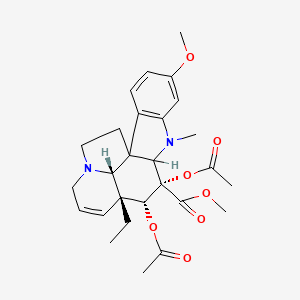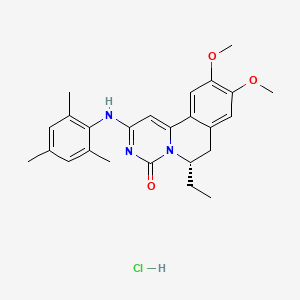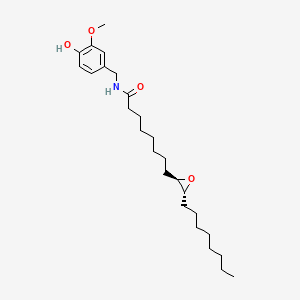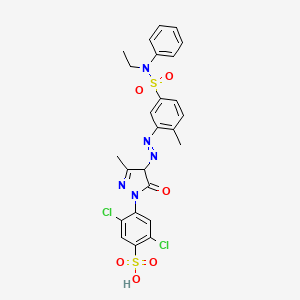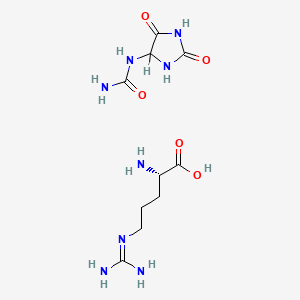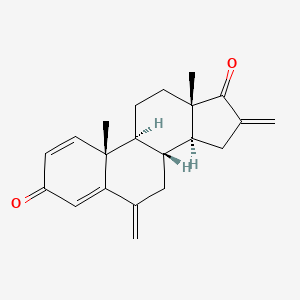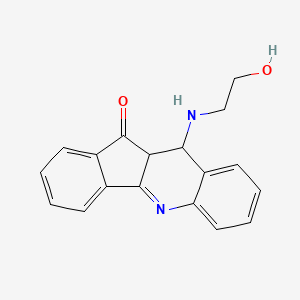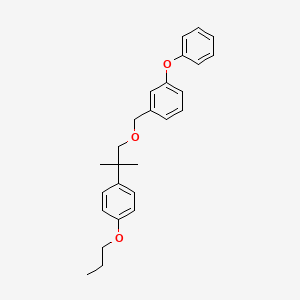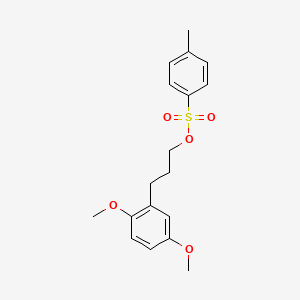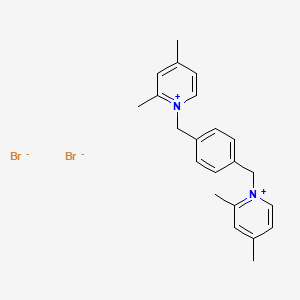
Pyridinium, 1,1'-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) is a quaternary ammonium compound with the molecular formula C22H26N2Br2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two pyridinium rings connected by a p-phenylenedimethylene bridge, with bromide ions as counterions.
准备方法
The synthesis of 1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) typically involves the reaction of 2,4-dimethylpyridine with p-phenylenedimethylene dibromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize production costs.
化学反应分析
1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium rings, where nucleophiles such as hydroxide or alkoxide ions replace the bromide ions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to antimicrobial effects. The specific pathways involved depend on the biological context and the target organism.
相似化合物的比较
1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) can be compared with other quaternary ammonium compounds, such as:
Benzalkonium chloride: Known for its antimicrobial properties and use in disinfectants.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Tetraethylammonium bromide: Used as a phase transfer catalyst in organic synthesis.
The uniqueness of 1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
102584-23-6 |
|---|---|
分子式 |
C22H26Br2N2 |
分子量 |
478.3 g/mol |
IUPAC 名称 |
1-[[4-[(2,4-dimethylpyridin-1-ium-1-yl)methyl]phenyl]methyl]-2,4-dimethylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C22H26N2.2BrH/c1-17-9-11-23(19(3)13-17)15-21-5-7-22(8-6-21)16-24-12-10-18(2)14-20(24)4;;/h5-14H,15-16H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
JJSSKMUAIIPVRK-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=C(C=C(C=C3)C)C)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


